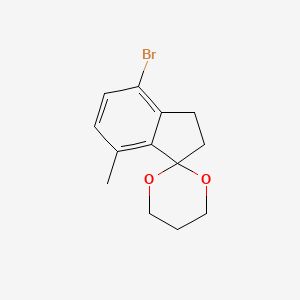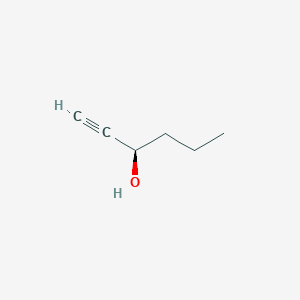
(3R)-hex-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-hex-1-yn-3-ol is an organic compound with the molecular formula C6H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and a hydroxyl group (-OH) attached to the third carbon atom in the chain. The (3R) designation indicates the specific spatial configuration of the molecule, which is important for its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-hex-1-yn-3-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, a typical synthetic route might involve the following steps:
Starting Material: Begin with a suitable alkyne precursor.
Hydroboration-Oxidation: The alkyne is subjected to hydroboration using a chiral borane reagent, followed by oxidation to introduce the hydroxyl group at the desired position.
Purification: The resulting product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:
Asymmetric Hydrogenation: Utilizing chiral catalysts to selectively hydrogenate a prochiral alkyne.
Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer of a racemic mixture to the desired this compound.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-hex-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used for converting the hydroxyl group to halides.
Major Products
The major products formed from these reactions include:
Oxidation: Hex-1-yn-3-one or hex-1-yn-3-al.
Reduction: Hex-1-en-3-ol or hexan-3-ol.
Substitution: 3-chlorohex-1-yne or 3-bromohex-1-yne.
Aplicaciones Científicas De Investigación
(3R)-hex-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme catalysis and stereochemistry.
Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism by which (3R)-hex-1-yn-3-ol exerts its effects depends on the specific reactions it undergoes. For example:
Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons.
Reduction: The alkyne group is hydrogenated to form an alkene or alkane.
Substitution: The hydroxyl group is replaced by a halide through nucleophilic attack.
Comparación Con Compuestos Similares
(3R)-hex-1-yn-3-ol can be compared with other similar compounds such as:
(3S)-hex-1-yn-3-ol: The enantiomer of this compound, which has the opposite spatial configuration.
Hex-1-yn-3-ol: The racemic mixture containing both (3R) and (3S) enantiomers.
Hex-1-en-3-ol: A similar compound with a double bond instead of a triple bond.
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
74364-79-7 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
(3R)-hex-1-yn-3-ol |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3/t6-/m0/s1 |
Clave InChI |
LTFTWJYRQNTCHI-LURJTMIESA-N |
SMILES isomérico |
CCC[C@H](C#C)O |
SMILES canónico |
CCCC(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


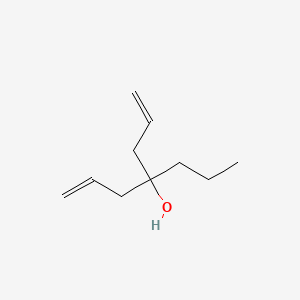


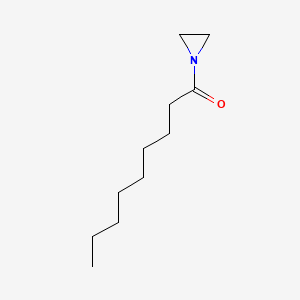
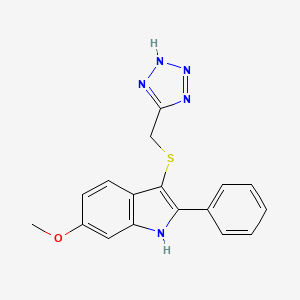

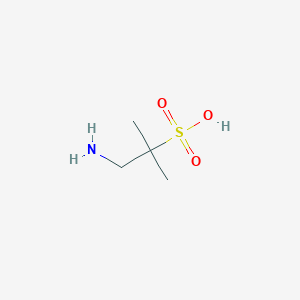


![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
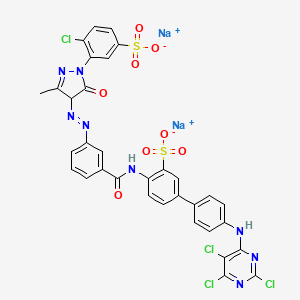
![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)
